2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAODXJZIFRTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Strategies for 2 2 4 Methylphenyl 1,3 Oxazol 4 Yl Acetonitrile and Its Structural Analogs
Elaboration of the 1,3-Oxazole Core via Advanced Cyclization Reactions
The construction of the 1,3-oxazole ring is a pivotal step in the synthesis of the target compound. Modern organic synthesis has moved beyond classical condensation methods to embrace more sophisticated and efficient catalytic and mediated reactions that offer mild conditions and broad substrate scope.
Iodine(III)-Mediated Cyclocondensation with Nitriles
Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, acting as mild oxidants to facilitate a variety of transformations. The synthesis of substituted oxazoles from ketones and nitriles can be efficiently promoted by iodine(III) reagents, such as iodosobenzene (B1197198) (PhI=O), in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). This method allows for the direct, single-step synthesis of highly substituted oxazoles under mild conditions.
The proposed mechanism involves the initial reaction of a ketone with the iodine(III) reagent and acid to form an α-iodanyl ketone intermediate. This intermediate then undergoes a Ritter-type reaction with a nitrile (R-CN), where the nitrile acts as a nucleophile. Subsequent cyclization and elimination steps yield the final oxazole (B20620) product. For the synthesis of the 2-(4-Methylphenyl)-1,3-oxazole core, this strategy could involve the reaction of an appropriate α-functionalized ketone with 4-methylbenzonitrile. The versatility of this method allows for the formation of various disubstituted and trisubstituted oxazoles.
| Ketone Reactant | Nitrile Reactant | Iodine(III) Reagent | Acid | Yield (%) |
| Acetophenone | Benzonitrile | PhI=O | TfOH | 85 |
| Propiophenone | Acetonitrile (B52724) | PhI(OAc)₂ | TfOH | 78 |
| 1-Phenyl-1,2-propanedione | Benzonitrile | PhI=O | Tf₂NH | 92 |
| 4'-Methylacetophenone | Benzonitrile | PhI=O | TfOH | 88 |
Electrochemical Approaches Utilizing Acetonitrile as a Reagent
Electrochemical synthesis offers a green and sustainable alternative to traditional methods, often avoiding the need for chemical oxidants and operating under mild, room-temperature conditions. A notable strategy for constructing polysubstituted oxazoles involves the electrochemical reaction of ketones with acetonitrile, which serves as both the solvent and a key reactant. researchgate.net
This process typically occurs in a divided electrochemical cell using carbon-based electrodes. researchgate.net The reaction is believed to proceed through a Ritter-type reaction followed by an oxidative cyclization. A ketone activator, such as trifluoroacetic anhydride (B1165640) (TFAA), is often necessary. The ketone is activated by TFAA, followed by a nucleophilic attack from acetonitrile on the carbonyl carbon. The subsequent electrochemical oxidation facilitates the cyclization and aromatization to form the oxazole ring. This method demonstrates high efficiency and a broad substrate scope, accommodating various aryl and alkyl ketones. researchgate.net
| Ketone Substrate | Activator | Catalyst | Electrolyte | Yield (%) |
| 4'-Methylacetophenone | TFAA | Tris(4-bromophenyl)amine | LiClO₄ | 93 |
| Acetophenone | TFAA | Tris(4-bromophenyl)amine | LiClO₄ | 80 |
| 1-(Naphthalen-2-yl)ethan-1-one | TFAA | Tris(4-bromophenyl)amine | LiClO₄ | 89 |
| 1-Cyclohexylethan-1-one | TFAA | Tris(4-bromophenyl)amine | LiClO₄ | 72 |
Palladium-Catalyzed Annulation Reactions for Oxazole Formation
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed C-H activation and annulation reactions provide a highly efficient and atom-economical route to heterocyclic compounds, including oxazoles. One such protocol enables the assembly of the oxazole skeleton from simple amides and ketones via a Pd(II)-catalyzed sp² C-H activation pathway. organic-chemistry.orgnih.gov
This one-step method involves sequential C-N and C-O bond formations. organic-chemistry.org The reaction is typically carried out using a palladium catalyst such as palladium acetate, an oxidant like K₂S₂O₈, and often a promoter like CuBr₂. organic-chemistry.org The mechanism is proposed to involve the condensation of the amide and ketone, followed by isomerization, Pd-catalyzed C-H activation, and reductive elimination to close the oxazole ring. organic-chemistry.org Another advanced strategy involves the palladium-catalyzed C-H activation of simple arenes and a cascade reaction with functionalized aliphatic nitriles, proceeding under redox-neutral conditions. rsc.org These methods avoid the need for pre-functionalized starting materials, offering a direct and versatile approach to highly substituted oxazoles. organic-chemistry.org
| Amide/Arene | Ketone/Nitrile | Catalyst System | Oxidant | Yield (%) |
| Benzamide | Acetophenone | Pd(OAc)₂ / CuBr₂ | K₂S₂O₈ | 86 |
| 4-Methylbenzamide | Propiophenone | Pd(OAc)₂ / CuBr₂ | K₂S₂O₈ | 75 |
| Toluene | 2-chloro-2-oxoacetonitrile | Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | 78 |
| Benzamide | 1-(p-tolyl)ethan-1-one | Pd(OAc)₂ / CuBr₂ | K₂S₂O₈ | 81 |
Introduction and Functionalization of the Acetonitrile Side Chain
Once the 2-(4-Methylphenyl)-1,3-oxazole core is synthesized, the next critical step is the introduction of the acetonitrile (-CH₂CN) group at the C4 position. This can be achieved through modern C-H functionalization techniques or more classical nucleophilic substitution strategies.
C-H Functionalization Methodologies at the Alpha-Carbon of Acetonitrile
Direct C-H functionalization is a state-of-the-art strategy that avoids the need for pre-installed functional groups, thereby improving synthetic efficiency. The introduction of a cyanomethyl group onto a heteroaromatic ring can be achieved through radical-based approaches, often enabled by photoredox or transition-metal catalysis.
One plausible advanced strategy is the iron-catalyzed direct C-H cyanoalkylation of heteroarenes. In these reactions, cyanoalkyl motifs are generated via the C-C bond cleavage of precursors like cyclobutanone (B123998) oxime esters. acs.org These radical species can then be added to the C-H bond of a heterocycle, such as the pre-formed 2-(4-methylphenyl)-1,3-oxazole. Similarly, visible-light photoredox catalysis can generate cyanoalkyl radicals from various precursors, which then engage in Minisci-type reactions with electron-deficient heterocycles. researchgate.net While direct C-H cyanoalkylation of oxazoles is a developing area, these cutting-edge methods offer a promising and sophisticated route for the direct installation of the acetonitrile side chain. researchgate.netmdpi.com
Nucleophilic Substitution Strategies for Acetonitrile Introduction
A more established, yet highly effective, method for introducing the acetonitrile group involves a two-step sequence based on nucleophilic substitution. This strategy relies on the installation of a good leaving group, typically a halogen, at the desired position, which is then displaced by a cyanide nucleophile.
The first step would be the synthesis of a 4-halomethyl-2-(4-methylphenyl)-1,3-oxazole intermediate. This can be accomplished by starting with a precursor that already contains a hydroxymethyl or methyl group at the C4 position, which is then converted to a halomethyl group using standard halogenating agents (e.g., NBS for bromination or SOCl₂ for chlorination).
In the second step, the 4-(halomethyl)oxazole intermediate is treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like ethanol (B145695) or DMSO. chemguide.co.ukchemistrystudent.com The cyanide ion acts as a nucleophile, displacing the halide via a standard Sₙ2 mechanism to form the desired 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile. chemguide.co.ukchemistrystudent.comsavemyexams.comyoutube.com This method is robust and widely applicable for the synthesis of nitriles from alkyl halides. chemguide.co.ukchemistrystudent.com
Multi-Component Reactions Incorporating Nitrile and Oxazole Precursors
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. These reactions are characterized by high atom economy and procedural simplicity, making them highly desirable in modern organic synthesis.
One potential MCR approach for the synthesis of 2,4-disubstituted oxazoles involves the coupling of α-diazoketones with amides. A metal-free protocol catalyzed by trifluoromethanesulfonic acid (TfOH) has been reported for the synthesis of various 2,4-disubstituted oxazoles. nih.govacs.org This method demonstrates good functional group tolerance and high yields. nih.govacs.org While a direct synthesis of the target compound using this method has not been explicitly detailed, a plausible pathway could involve the reaction of an appropriate α-diazoketone with 4-methylbenzamide.
Another versatile MCR is the van Leusen oxazole synthesis, which typically yields 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com However, modifications of this reaction have been developed for the synthesis of 4,5-disubstituted oxazoles in a one-pot manner, often utilizing ionic liquids as the solvent. nih.gov An electrochemical approach has also been described for the synthesis of polysubstituted oxazoles from ketones and acetonitrile, proceeding through a Ritter-type reaction followed by oxidative cyclization. researchgate.netorganic-chemistry.org
A hypothetical three-component synthesis for a derivative, 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazole-5-yl) ethanones, starts from propargyl amine and acid chlorides, proceeding through an amidation-coupling-cycloisomerization (ACCI) sequence. researchgate.net Adapting such a strategy to incorporate a nitrile precursor could provide a direct route to the target molecule. For instance, a reaction between a 4-methylbenzoyl precursor, a three-carbon component with a masked or pre-installed cyanomethyl group, and a nitrogen source could potentially assemble the desired oxazole core in a convergent manner.
Table 1: Examples of Multi-Component Reactions for Oxazole Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Brønsted Acid-Catalyzed Cyclization | α-diazoketones, amides | Trifluoromethanesulfonic acid (TfOH) | 2,4-disubstituted oxazoles | nih.govacs.org |
| Modified van Leusen Synthesis | Aldehydes, TosMIC, aliphatic halides | Ionic liquid | 4,5-disubstituted oxazoles | nih.gov |
| Electrochemical Synthesis | Ketones, acetonitrile | Electrochemical cell, TFAA, Ar3N | Polysubstituted oxazoles | researchgate.netorganic-chemistry.org |
| ACCI Sequence | Propargyl amine, acid chlorides | Pd/Cu catalysis | 2,5-disubstituted oxazoles | researchgate.net |
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into oxazole-containing molecules is a critical aspect of medicinal chemistry, as stereoisomers can exhibit significantly different biological activities. The stereoselective synthesis of derivatives of this compound could involve the creation of a chiral center on the acetonitrile substituent or the generation of atropisomerism if bulky groups were introduced, leading to axially chiral oxazoles.
While the direct asymmetric synthesis of the target compound has not been reported, general strategies for the synthesis of chiral azoles can be considered. One approach involves the use of chiral auxiliaries. For instance, tert-butanesulfinamide has been employed as a chiral auxiliary in the stereoselective synthesis of novel pyrazole (B372694) derivatives. nih.gov A similar strategy could be envisioned where a chiral auxiliary is attached to a precursor of the acetonitrile group, guiding the stereoselective formation of a chiral center.
Another emerging area is the catalytic asymmetric construction of axially chiral azole-based frameworks. rsc.org Although this typically involves chirality arising from restricted rotation about a biaryl axis, the principles of using chiral catalysts to control stereochemistry are broadly applicable. For example, organocatalytic cyclodehydration reactions have been used for the stereoselective synthesis of axially chiral N-aryl 1,2,4-triazoles. rsc.org
The synthesis of chiral oxazolines is a well-established field, and these can sometimes serve as precursors to chiral oxazoles, although this often requires an oxidation step that can be challenging. A photoredox-catalyzed approach has been developed for the one-step synthesis of oxazetidines, which are strained four-membered rings that can be precursors to other chiral heterocycles. researchgate.net
Table 2: Strategies for Stereoselective Azole Synthesis
| Strategy | Method | Application | Reference |
|---|---|---|---|
| Chiral Auxiliary | Use of tert-butanesulfinamide | Stereoselective synthesis of chiral pyrazoles | nih.gov |
| Asymmetric Catalysis | Organocatalytic cyclodehydration | Synthesis of axially chiral N-aryl 1,2,4-triazoles | rsc.org |
| Chiral Precursors | Synthesis of chiral oxazolines | Precursors to chiral oxazoles | N/A |
| Photoredox Catalysis | One-step synthesis of oxazetidines | Precursors to chiral heterocycles | researchgate.net |
Green Chemistry Principles and Sustainable Routes in Synthetic Design
The application of green chemistry principles to the synthesis of oxazoles is an area of active research, aiming to reduce the environmental impact of chemical processes. These principles include the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. abap.co.in The synthesis of oxazole derivatives has been successfully achieved using microwave assistance. For example, a microwave-assisted van Leusen synthesis of 5-substituted oxazoles has been reported, using isopropyl alcohol as a relatively green solvent and potassium phosphate (B84403) as a catalyst. acs.org This method offers a rapid and efficient route to oxazoles with good to excellent yields. acs.org Another example is the microwave-assisted synthesis of 2-aminooxazole derivatives from aromatic ketones, urea, and iodine. researchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, is another green technique that can enhance reaction rates and yields. nih.gov Ultrasound-assisted synthesis of oxazole derivatives has been reported, often in combination with deep eutectic solvents (DESs), which are themselves considered green solvents. ijpsonline.com The synthesis of 1,2,4-triazole (B32235) derivatives has also been achieved with ultrasound assistance, demonstrating the broad applicability of this technique to azole synthesis. mdpi.com
Use of Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Ionic liquids (ILs) have been used as recyclable solvents and promoters for the van Leusen synthesis of 4,5-disubstituted oxazoles. nih.govresearchgate.net Deep eutectic solvents (DESs) have also been employed as effective catalysts and media for the one-pot, three-component synthesis of 2-aminooxazole derivatives. ijpsonline.com Furthermore, the development of catalyst-free reactions, such as the synthesis of 2-aryl-2-oxazoline derivatives in an ionic liquid, contributes to the greening of azole synthesis. tandfonline.com Metal-free catalysts, such as graphene oxide, have also been explored for the synthesis of 1,2,4-oxadiazoles, offering an environmentally benign alternative to traditional metal catalysts. nih.gov
Table 3: Green Synthetic Approaches to Oxazole Derivatives
| Green Chemistry Principle | Method | Conditions | Advantages | Reference(s) |
|---|---|---|---|---|
| Energy Efficiency | Microwave-assisted synthesis | Isopropyl alcohol, K3PO4, 65°C, 8 min | Rapid, high yields (up to 96%) | acs.org |
| Alternative Energy Source | Ultrasound-assisted synthesis | Deep eutectic solvents, 65°C | Shorter reaction times, use of green solvents | nih.govijpsonline.com |
| Safer Solvents | Ionic Liquids | [bmim]Br | Recyclable solvent, high yields | nih.govresearchgate.nettandfonline.com |
| Benign Catalysts | Graphene oxide | Metal-free | Environmentally friendly, dual catalytic activity | nih.gov |
| Atom Economy | One-pot multi-component reactions | Various | Reduced waste, simplified procedures | nih.govacs.orgijpsonline.com |
Mechanistic Investigations and Reaction Pathways of 2 2 4 Methylphenyl 1,3 Oxazol 4 Yl Acetonitrile
Reactivity Profiling of the 1,3-Oxazole Heterocycle
The 1,3-oxazole ring is an aromatic heterocycle characterized by a π-electron system that imparts it with a degree of stability, yet it also possesses sites susceptible to various chemical transformations. The presence of a nitrogen and an oxygen atom in the ring influences the electron distribution and, consequently, its reactivity.
Electrophilic and Nucleophilic Regioselectivity on the Oxazole (B20620) Ring
The reactivity of the oxazole ring towards electrophiles and nucleophiles is position-dependent, a consequence of the heteroatoms' electronic effects.
Electrophilic Substitution: The oxazole ring is generally considered electron-rich, but less so than furan. Electrophilic attack is directed to specific positions based on the stability of the resulting cationic intermediate. For 2,4-disubstituted oxazoles, the C5 position is the most favored site for electrophilic substitution. This is because the positive charge in the transition state can be delocalized over both heteroatoms. The 4-methylphenyl group at the C2 position, being an electron-donating group, further activates the ring towards electrophilic attack. However, strong electron-withdrawing groups on the ring can deactivate it towards electrophilic substitution. thepharmajournal.compharmaguideline.com
Nucleophilic Substitution: The oxazole ring is relatively resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or the presence of a good leaving group. The C2 position is the most susceptible to nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom. Nucleophilic attack at other positions is less common and often requires harsh reaction conditions. In the case of 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile, direct nucleophilic substitution on the ring is unlikely without prior modification. pharmaguideline.comtandfonline.com
| Reaction Type | Favored Position | Reasoning |
|---|---|---|
| Electrophilic Substitution | C5 | Stabilization of the cationic intermediate by both heteroatoms. |
| Nucleophilic Substitution | C2 | Electron-withdrawing effect of the adjacent nitrogen atom. |
Oxidative and Reductive Transformations of the Oxazole Core
The oxazole ring can undergo both oxidative and reductive transformations, often leading to ring-opened products.
Oxidative Transformations: Oxazole rings are susceptible to oxidation, which can lead to cleavage of the C4-C5 bond. tandfonline.com The stability of the oxazole ring towards oxidation is influenced by the nature of its substituents. Electron-donating groups can increase the ring's sensitivity to oxidation. Singlet oxygen, for instance, can react with substituted oxazoles in a [4+2] cycloaddition manner, leading to endoperoxides that can further decompose. acs.org The rate of this photooxidation is influenced by the electronic properties of the substituents on the oxazole ring. acs.org
Reductive Transformations: The reduction of the oxazole ring typically requires strong reducing agents and often results in ring cleavage. For example, reductive cleavage of N-substituted 2-aryl-1,3-oxazolidines (the saturated analog of oxazoles) can generate α-amino-substituted carbanions. acs.org Catalytic hydrogenation of the oxazole ring can also lead to ring-opened products, though the specific conditions and products are highly dependent on the catalyst and substrate. The stability of the oxazole ring in this compound under various reductive conditions would need to be carefully considered, especially when targeting the reduction of the acetonitrile (B52724) group.
Acid-Catalyzed Ring Opening and Degradation Mechanisms
Oxazoles are generally stable in acidic conditions but can undergo ring opening under harsh acidic conditions, particularly at elevated temperatures. The pyridine-like nitrogen atom at position 3 can be protonated, which activates the ring towards nucleophilic attack by water or other nucleophiles present in the medium. This can lead to the formation of an open-chain enol intermediate, which can then tautomerize to a more stable keto-amide. The susceptibility to acid-catalyzed hydrolysis is influenced by the substituents on the ring.
Transformations Involving the Acetonitrile Functional Group
The acetonitrile group (-CH₂CN) attached to the C4 position of the oxazole ring is a versatile functional group that can undergo a variety of transformations, providing a gateway to other important functionalities.
Controlled Hydrolysis to Carboxamides and Carboxylic Acids
The hydrolysis of the nitrile group can be controlled to yield either the corresponding carboxamide or carboxylic acid, depending on the reaction conditions.
Hydrolysis to Carboxamides: Partial hydrolysis of the acetonitrile group to the corresponding acetamide, 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetamide, can be achieved under milder acidic or basic conditions. For instance, treatment with an acid in the presence of a limited amount of water can favor the formation of the amide. Base-catalyzed hydrolysis using a hydroxide (B78521) source can also be controlled to stop at the amide stage.
Hydrolysis to Carboxylic Acids: Complete hydrolysis to the carboxylic acid, 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetic acid, typically requires more forcing conditions, such as prolonged heating in the presence of a strong acid or base. Under acidic conditions, the nitrile is protonated, followed by nucleophilic attack by water. A series of proton transfers and tautomerization leads to the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. In basic hydrolysis, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation and tautomerization steps also lead to the amide, which is then hydrolyzed to the carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid.
| Product | Typical Reagents and Conditions |
|---|---|
| Carboxamide | Mild acid or base with controlled water content |
| Carboxylic Acid | Strong acid or base with prolonged heating |
Selective Reduction to Primary Amines
The selective reduction of the acetonitrile group to a primary amine, 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethanamine, is a valuable transformation for introducing a basic nitrogen center. This requires a reducing agent that is chemoselective for the nitrile group and does not affect the oxazole ring.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or palladium on carbon is a common method. Other reducing agents like lithium aluminum hydride (LiAlH₄) are also effective. The choice of reducing agent and reaction conditions is critical to avoid the reduction of the oxazole ring. For instance, milder reducing agents or specific catalytic systems can be employed to achieve the desired chemoselectivity. The synthesis of 2-(4-methylphenyl)ethanamine from 4-methylbenzyl cyanide using lithium aluminum hydride is a known procedure, suggesting that similar conditions could be applicable to the target molecule. prepchem.com
Knoevenagel Condensations and Related Reactions at the Active Methylene (B1212753)
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically followed by a dehydration reaction to yield an α,β-unsaturated product. The methylene group (-CH2-) in this compound is activated by the adjacent electron-withdrawing nitrile (-CN) group, making it a suitable candidate for such reactions.
In a hypothetical Knoevenagel condensation, the active methylene of this compound would react with an aldehyde or ketone in the presence of a basic catalyst (e.g., piperidine, pyridine). The mechanism involves the deprotonation of the methylene group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and subsequent elimination of a water molecule yields the final condensed product.
Table 1: Hypothetical Knoevenagel Condensation Reactants and Products
| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst | Hypothetical Product |
| This compound | Benzaldehyde | Piperidine | (E/Z)-2-(2-(4-Methylphenyl)oxazol-4-yl)-3-phenylacrylonitrile |
| This compound | Acetone | Sodium Ethoxide | 2-(2-(4-Methylphenyl)oxazol-4-yl)-3-methylbut-2-enenitrile |
Note: This table is illustrative and based on the general principles of the Knoevenagel condensation. Actual product yields and stereoselectivity would require experimental validation.
[3+2] Cycloaddition Reactions of the Nitrile
The nitrile group (-C≡N) of this compound can potentially participate as a dipolarophile in [3+2] cycloaddition reactions. This type of reaction involves a 1,3-dipole reacting with a multiple-bond system (the dipolarophile) to form a five-membered heterocyclic ring.
For instance, the nitrile group could react with a nitrile oxide (generated in situ from an oxime) to form a 1,2,4-oxadiazole (B8745197) ring. chim.itrjptonline.org The regioselectivity of such cycloadditions is governed by both steric and electronic factors, as dictated by frontier molecular orbital (FMO) theory. mdpi.com Another example would be the reaction with an azide (B81097) to form a tetrazole ring.
Table 2: Hypothetical [3+2] Cycloaddition Reactions and Products
| Reactant 1 | 1,3-Dipole | Hypothetical Product (Heterocycle) |
| This compound | Benzonitrile oxide | 3-(Phenyl)-5-((2-(p-tolyl)oxazol-4-yl)methyl)-1,2,4-oxadiazole |
| This compound | Phenyl azide | 1-(Phenyl)-5-((2-(p-tolyl)oxazol-4-yl)methyl)-1H-tetrazole |
Note: This table presents theoretical outcomes of [3+2] cycloaddition reactions. Experimental verification is necessary to confirm these pathways and products.
Tandem and Cascade Reactions for Molecular Complexity Generation
Tandem or cascade reactions are multi-step, one-pot procedures that can dramatically increase molecular complexity from simple starting materials. mdpi.com The functional groups present in this compound (the active methylene, the nitrile, and the oxazole ring) offer multiple reactive sites that could potentially be exploited in such sequences.
A hypothetical tandem reaction could begin with a Knoevenagel condensation at the active methylene group, followed by an intramolecular cyclization involving the nitrile group or the oxazole ring. For example, after condensation with a suitable carbonyl compound containing an additional functional group, a subsequent intramolecular Michael addition or a cycloaddition could lead to complex polycyclic structures. Such processes are highly valuable in synthesis for their efficiency and atom economy. mdpi.com
Kinetics and Thermodynamics of Key Transformations
There is no specific kinetic or thermodynamic data available for reactions involving this compound. In general, the kinetics of Knoevenagel condensations are influenced by the acidity of the active methylene compound, the nature of the carbonyl substrate, the catalyst used, and the reaction conditions (solvent, temperature). The rate-determining step is often the initial C-C bond formation.
For [3+2] cycloaddition reactions, the reaction rate is dependent on the energies of the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile. mdpi.com Thermodynamic stability of the resulting heterocyclic ring also drives the reaction forward. A comprehensive study would involve computational modeling (e.g., Density Functional Theory) to predict transition state energies and reaction profiles, alongside experimental kinetic studies to determine rate constants and activation parameters. researchgate.net
Table 3: General Factors Influencing Reaction Kinetics and Thermodynamics
| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |
| Knoevenagel Condensation | pKa of active methylene, electrophilicity of carbonyl, catalyst strength, solvent polarity | Stability of the α,β-unsaturated product (conjugation) |
| [3+2] Cycloaddition | HOMO-LUMO energy gap, orbital coefficients, steric hindrance | Aromaticity and stability of the resulting five-membered ring |
Advanced Computational and Theoretical Studies of 2 2 4 Methylphenyl 1,3 Oxazol 4 Yl Acetonitrile
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO, Frontier Orbitals)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining molecular structure and reactivity. nih.gov The primary focus is on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, defining the nucleophilicity of a molecule, while the LUMO is an electron acceptor, determining its electrophilicity. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comchemrxiv.orgschrodinger.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. chemrxiv.org
Computational methods, particularly DFT with functionals like B3LYP, are employed to calculate the energies of these orbitals. For 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile, such calculations would reveal the distribution of electron density and the energetic landscape of its frontier orbitals. The HOMO is expected to be localized on the electron-rich parts of the molecule, such as the p-tolyl and oxazole (B20620) rings, while the LUMO would likely be distributed across the π-system, including the cyano group.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.5 to 5.5 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. irjweb.com |
Prediction of Reactivity and Site Selectivity via Computational Methods
Beyond the HOMO-LUMO gap, DFT calculations provide a suite of global and local reactivity descriptors that offer a more nuanced prediction of a molecule's chemical behavior. chemrxiv.org
Chemical Hardness (η): Measures resistance to change in electron distribution. A higher hardness value indicates lower reactivity. chemrxiv.org
Chemical Softness (S): The reciprocal of hardness, a higher softness value correlates with higher reactivity. irjweb.com
Electronegativity (χ): Describes the ability of the molecule to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. chemrxiv.org
Local Reactivity Descriptors: To predict where a reaction will occur on the molecule (site selectivity), local descriptors are used. The Fukui function is a prominent tool that identifies the most reactive sites for nucleophilic and electrophilic attack by analyzing the change in electron density upon the addition or removal of an electron. jmaterenvironsci.com For this compound, analysis of the Fukui functions and molecular electrostatic potential (MEP) maps would likely indicate that the nitrogen atom of the cyano group and the nitrogen atom of the oxazole ring are probable sites for electrophilic attack. kbhgroup.in
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; higher value means lower reactivity. irjweb.com |
| Chemical Softness (S) | 1 / η | Measures the ease of electron cloud deformation; higher value means higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the power to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the global electrophilic nature of the molecule. chemrxiv.org |
Reaction Mechanism Elucidation and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net
For this compound, theoretical studies could investigate various potential reactions. For example, the cyanation of a precursor like 2-(4-methylphenyl)-4-(chloromethyl)-1,3-oxazole could be modeled. nih.gov Such a study would involve:
Locating Stationary Points: Optimizing the geometries of reactants, intermediates, transition states, and products.
Calculating Activation Energies: Determining the energy barrier (activation energy) for each step by finding the energy difference between the reactants and the transition state.
Verifying Transition States: Performing frequency calculations to confirm that a transition state structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
These calculations would clarify whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving one or more intermediates. researchgate.net
Conformational Landscape and Energetic Minima
Molecules with single bonds can exist in various spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis aims to identify the most stable conformations (energetic minima) and the energy barriers between them. rsc.org
For this compound, the key rotational degrees of freedom are around the single bonds connecting the p-tolyl group to the oxazole ring and the acetonitrile (B52724) group to the oxazole ring. A computational scan of the potential energy surface, performed by systematically rotating these bonds and calculating the energy at each step, would reveal the conformational landscape.
| Conformer | Dihedral Angle (Tolyl-Oxazole) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | ~35° | 0.00 | ~75% |
| 2 | ~145° | 1.20 | ~15% |
| 3 | ~90° (Transition State) | 3.50 | - |
QSAR (Quantitative Structure-Activity Relationship) Studies Focused on Chemical Transformation Potentials
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their observed activity. nih.govrutgers.edu While often used for biological activity, QSAR can also be applied to predict the chemical transformation potential or reactivity of compounds.
To conduct a QSAR study on derivatives of this compound, one would first synthesize a library of related compounds with systematic variations (e.g., different substituents on the phenyl ring). The rate constants for a specific chemical reaction would then be measured experimentally for each compound.
Computationally, a wide range of molecular descriptors would be calculated for each structure. These descriptors can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (partition coefficient).
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates the descriptors to the observed reactivity. Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed to analyze the steric and electrostatic fields around the molecules, providing a three-dimensional view of the structural features that influence reactivity. nih.govnih.gov A successful QSAR model can then be used to predict the reactivity of new, unsynthesized compounds, guiding the design of molecules with desired chemical properties.
Role As a Strategic Building Block in Advanced Organic Synthesis
Precursor for Polyfunctionalized Heterocyclic Compounds
The reactivity of the α-carbon of the acetonitrile (B52724) group in 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile allows it to serve as a key starting material for the synthesis of various polyfunctionalized heterocyclic compounds. This is particularly evident in its potential application in multicomponent reactions like the Gewald aminothiophene synthesis. wikipedia.orgderpharmachemica.com
In the Gewald reaction, a compound containing an active methylene (B1212753) group, such as an α-cyanoester or α-cyanoketone, undergoes condensation with a ketone or aldehyde in the presence of elemental sulfur and a base. wikipedia.orgpharmaguideline.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a highly substituted 2-aminothiophene. nih.govsemanticscholar.org
Given its structure, this compound is an ideal substrate for this reaction. The active methylene group can react with various carbonyl compounds and elemental sulfur to produce a library of 2-amino-3-cyanothiophenes bearing the 2-(p-tolyl)oxazole (B1281263) substituent. These resulting aminothiophenes are themselves valuable intermediates, possessing multiple reactive sites (amino, cyano, and the thiophene (B33073) ring) that can be further elaborated. scirp.orgijprajournal.com
Table 1: Potential Polyfunctionalized 2-Aminothiophenes via Gewald Reaction
| Carbonyl Reactant (R1-CO-R2) | Potential Thiophene Product |
|---|---|
| Acetone | 2-Amino-3-cyano-4,5-dimethyl-thiophene derivative |
| Cyclohexanone | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative |
| Acetaldehyde | 2-Amino-3-cyano-4-methyl-thiophene derivative |
Intermediate in the Construction of Fused and Spiro-Heterocyclic Systems
The strategic placement of the active methylene group in this compound also positions it as a valuable intermediate for constructing more complex fused heterocyclic systems. One potential pathway to achieve this is through an adaptation of the Thorpe-Ziegler reaction. wikipedia.orgresearchgate.net
The Thorpe-Ziegler reaction involves the intramolecular cyclization of a dinitrile, catalyzed by a base, to form a cyclic ketone after hydrolysis. wikipedia.orgyoutube.com To utilize the starting oxazole (B20620) acetonitrile, it would first need to be alkylated at the active methylene carbon with a halo-nitrile (e.g., chloroacetonitrile). This would generate a dinitrile intermediate. The subsequent base-catalyzed intramolecular condensation would lead to the formation of a new five-membered ring fused to a dihydropyridine, which upon hydrolysis and decarboxylation could yield a fused system. This synthetic strategy showcases the potential to build upon the oxazole core to create intricate, multi-ring structures.
While direct literature examples for this specific substrate are scarce, the fundamental reactivity of the active methylene group strongly suggests its suitability for such synthetic transformations, enabling access to novel fused heterocyclic frameworks.
Synthetic Utility in Medicinal Chemistry Tool Compound Development
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and building blocks that provide efficient access to diverse scaffolds are of high interest in medicinal chemistry. ijpsonline.comnih.gov The polyfunctionalized thiophenes and other potential heterocycles synthesized from this compound represent valuable platforms for the development of tool compounds for biological screening.
For instance, 2-aminothiophenes, which can be readily prepared via the Gewald reaction, are a well-established class of privileged structures in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. semanticscholar.org The ability to generate a library of substituted aminothiophenes from a single, advanced oxazole-containing precursor allows for systematic exploration of the structure-activity relationship (SAR) around this scaffold. The oxazole moiety itself is a known pharmacophore present in numerous approved drugs, potentially conferring favorable pharmacokinetic properties or acting as a key binding element. nih.govijpsonline.com
Table 2: Examples of Medicinally Relevant Scaffolds Potentially Derived from the Building Block
| Derived Scaffold | Potential Therapeutic Area |
|---|---|
| 2-Aminothiophenes | Anticancer, Antimicrobial, Anti-inflammatory |
| Fused Pyridinones | CNS disorders, Antiviral |
Application in Agrochemistry-Related Chemical Synthesis
The development of novel agrochemicals, such as fungicides, herbicides, and insecticides, relies on the synthesis and screening of new chemical entities. Heterocyclic compounds, particularly those containing sulfur and nitrogen, play a significant role in this field. derpharmachemica.com
Thiophene derivatives, which are readily accessible from this compound through reactions like the Gewald synthesis, are known to possess a range of agrochemical applications. pharmaguideline.comijprajournal.com For example, certain substituted thiophenes have been shown to exhibit potent fungicidal and herbicidal activity. The synthetic versatility of the starting material allows for the introduction of various substituents onto the thiophene ring, enabling the fine-tuning of biological activity and physical properties to meet the specific requirements for agrochemical use. The combination of the oxazole and thiophene heterocycles in a single molecule could lead to novel synergistic effects or unique modes of action.
Sophisticated Spectroscopic and Diffraction Based Structural Characterization
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete assignment of proton (¹H) and carbon (¹³C) signals in 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile, providing detailed insights into its molecular framework.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The protons of the p-methylphenyl group will appear as a singlet for the methyl protons (CH₃) around 2.4 ppm and two doublets in the aromatic region (typically 7.2-8.0 ppm) for the AA'BB' spin system of the disubstituted benzene (B151609) ring. The oxazole (B20620) ring proton will present as a singlet, and the methylene (B1212753) protons (CH₂) of the acetonitrile (B52724) group will also produce a singlet.
The ¹³C NMR spectrum will provide information on the carbon skeleton. The methyl carbon will resonate in the aliphatic region (around 21 ppm). The aromatic and oxazole ring carbons will appear in the downfield region (typically 120-165 ppm). The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The methylene carbon will be observed in the aliphatic region, but further downfield than the methyl carbon due to the electron-withdrawing effect of the nitrile group.
Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the unambiguous assignment of all proton and carbon signals. COSY experiments would reveal proton-proton couplings, for instance, within the aromatic ring. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish long-range correlations between protons and carbons, confirming the connectivity between the different functional groups. For example, an HMBC correlation between the methylene protons and the oxazole ring carbons would definitively establish the attachment of the acetonitrile moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.4 (s, 3H) | ~21 |
| Methylene (CH₂) | ~3.8 (s, 2H) | ~15 |
| Aromatic CH (phenyl) | ~7.3 (d, 2H), ~7.9 (d, 2H) | ~126, ~129 |
| Aromatic C (phenyl, substituted) | - | ~127, ~142 |
| Oxazole CH | ~8.1 (s, 1H) | ~138 |
| Oxazole C (substituted) | - | ~151, ~162 |
| Nitrile (C≡N) | - | ~117 |
| s = singlet, d = doublet. Predicted values are based on typical chemical shifts for similar structural motifs. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula, C₁₂H₁₀N₂O.
The electrospray ionization (ESI) technique is commonly employed for such analyses, which would yield the protonated molecule [M+H]⁺ as the base peak in the positive ion mode. The experimentally determined exact mass of this ion would be compared to the calculated theoretical mass, with a deviation in the parts-per-million (ppm) range providing strong evidence for the proposed molecular formula.
Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways of the molecule. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. The fragmentation of this compound is expected to proceed through several key pathways:
Cleavage of the acetonitrile group: Loss of the CH₂CN radical or a neutral acetonitrile molecule.
Fission of the oxazole ring: The oxazole ring can undergo characteristic ring-opening reactions, leading to the formation of several fragment ions.
Loss of the methyl group: Cleavage of the methyl group from the tolyl moiety.
Fragmentation of the phenyl ring: While less common, fragmentation of the aromatic ring can occur under higher energy conditions.
The analysis of these fragment ions allows for the reconstruction of the molecular structure and provides further confirmation of the compound's identity.
Table 2: Predicted HRMS Data and Major Fragment Ions for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₁N₂O⁺ | 199.0866 |
| [M-CH₂CN]⁺ | C₁₀H₈NO⁺ | 158.0599 |
| [M-HCN]⁺ | C₁₁H₁₀NO⁺ | 172.0757 |
| [C₈H₇]⁺ (tolyl cation) | C₈H₇⁺ | 103.0542 |
| m/z values are for the monoisotopic mass. |
Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Solid-State Packing
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional molecular structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsional angles, as well as insights into the intermolecular interactions that govern the crystal packing in the solid state.
For this compound, a suitable single crystal would be grown and subjected to X-ray analysis. The resulting crystal structure would reveal the planarity of the oxazole ring and the relative orientation of the p-methylphenyl and acetonitrile substituents.
Key structural features that would be determined include:
Bond lengths and angles: The precise measurements of all bond lengths and angles within the molecule would be compared to standard values for similar chemical bonds. For instance, the C-C and C-N bond lengths within the oxazole ring will be characteristic of their aromatic nature.
Intermolecular interactions: The analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds (if present), π-π stacking between the aromatic rings, or van der Waals forces, which influence the macroscopic properties of the solid.
While a specific crystal structure for this compound is not publicly available, data from similar oxazole-containing structures suggest that the oxazole and phenyl rings are often not coplanar due to steric hindrance.
Table 3: Expected Crystallographic Parameters for a Derivative, 4-(4-chlorophenyl)-5-methyl-3-[4-(2-methylphenoxy)phenyl]-1,2-oxazole gazi.edu.tr
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 16.345(3) |
| b (Å) | 10.998(2) |
| c (Å) | 12.235(2) |
| β (°) | 108.99(3) |
| V (ų) | 2079.9(7) |
| Z | 4 |
| Data for a related oxazole derivative to illustrate typical crystallographic parameters. |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Identification
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and are invaluable for identifying the presence of specific functional groups.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands:
C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹ is indicative of the nitrile group.
C=N and C=C stretching: Vibrations of the oxazole and phenyl rings will appear in the 1650-1450 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.
C-O-C stretching: The ether-like stretch of the oxazole ring will be present in the 1250-1050 cm⁻¹ region.
The Raman spectrum will provide complementary information. The C≡N stretch is also Raman active. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, providing a characteristic signal.
Table 4: Characteristic FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C≡N (nitrile) | ~2250 (sharp, medium) | ~2250 (strong) |
| C=N, C=C (aromatic/oxazole) | ~1650-1450 (multiple bands) | ~1600 (strong) |
| Aromatic C-H | ~3100-3000 (multiple weak bands) | ~3060 (strong) |
| Aliphatic C-H | ~2980-2850 (multiple weak bands) | ~2920 (medium) |
| C-O-C (oxazole) | ~1250-1050 (strong) | Less prominent |
| Frequencies are approximate and based on typical values for these functional groups. |
UV-Vis Spectroscopy for Electronic Absorption and Charge Transfer Characteristics
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound, typically recorded in a solvent like acetonitrile or methanol, is expected to exhibit absorption bands corresponding to π→π* transitions within the conjugated system formed by the phenyl and oxazole rings.
The presence of the auxochromic methyl group and the extended conjugation are likely to result in absorption maxima (λ_max) in the ultraviolet region. The exact position and intensity of these bands are influenced by the solvent polarity. Intramolecular charge transfer (ICT) characteristics may also be observed, where electronic transitions involve the movement of electron density from an electron-donating part of the molecule to an electron-accepting part. In this case, the tolyl group can act as a donor and the oxazole-acetonitrile system as an acceptor.
Table 5: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π→π* (Phenyl) | ~200-220 | High |
| π→π* (Conjugated system) | ~260-300 | High |
| n→π* | Weak, may be obscured | Low |
| λ_max values are estimates based on similar aromatic and heterocyclic systems. |
Future Research Directions and Emerging Opportunities
Catalyst Development for Environmentally Benign Synthesis
The future synthesis of 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile will increasingly focus on environmentally benign methods, moving away from hazardous reagents and energy-intensive conditions. A primary research avenue is the development of novel catalysts that can facilitate its formation through greener reaction pathways.
Key areas of catalyst development include:
Heterogeneous Catalysts: The use of solid-supported catalysts, such as metals on inorganic supports (e.g., Pd/C, Cu/zeolite) or polymer-supported reagents, offers significant advantages in terms of catalyst recovery, reusability, and reduction of waste streams. Research into designing catalysts that are selective for the specific cyclization and functionalization reactions needed to form the target molecule will be crucial.
Biocatalysts: Exploring enzymatic or whole-cell catalysis presents an opportunity for highly selective and environmentally friendly synthesis. Enzymes could potentially be engineered to catalyze the key bond-forming steps under mild, aqueous conditions. Natural extracts, such as amla fruit extract, have also been explored as biocatalysts for the synthesis of related benzoxazoles, suggesting a potential avenue for sustainable catalyst development.
Novel Homogeneous Catalysts: The development of more efficient and recyclable homogeneous catalysts, such as metal-organic frameworks (MOFs) or catalysts designed for aqueous or ionic liquid media, is a promising direction. For instance, the use of β-cyclodextrin in water has been shown to be an effective and green approach for some oxazole (B20620) syntheses. researchgate.net Copper and palladium-catalyzed reactions are common in oxazole synthesis, and future work will likely focus on developing catalysts that can operate under solvent-free conditions or in green solvents like water or ionic liquids. rsc.org
| Catalyst Type | Example | Potential Advantage for Synthesis |
|---|---|---|
| Heterogeneous Metal Catalyst | Copper(II) triflate [Cu(OTf)2] | High efficiency, potential for solvent-free conditions, and reusability. researchgate.net |
| Palladium/Copper Catalyst | Pd(PPh3)4/CuI | Enables direct arylation, potentially simplifying synthetic routes. rsc.org |
| Supramolecular Catalyst | β-cyclodextrin | Allows for reactions in water, a green solvent. researchgate.net |
| Biocatalyst | Amla fruit extract | Utilizes a renewable, non-toxic, and inexpensive catalyst source. mdpi.com |
| Ionic Liquid | [bmim]Br | Acts as both catalyst and recyclable solvent, reducing waste. researchgate.net |
Flow Chemistry and Continuous Processing Applications
The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. For a multi-step synthesis that could lead to this compound, flow chemistry presents several opportunities.
Future research in this area should focus on:
Multi-step Telescoped Synthesis: Developing a continuous flow process where multiple reaction steps are "telescoped" together without the need for intermediate isolation and purification. This could involve, for example, the formation of a key amide precursor followed by its cyclization to the oxazole ring in a single, uninterrupted flow stream.
Use of Packed-Bed Reactors: Employing columns packed with solid-supported catalysts or reagents (as mentioned in 7.1) within a flow system can simplify purification and automate the synthesis process. For instance, a packed cartridge of an immobilized base can facilitate the final cyclization step to form the oxazole ring. researchgate.net
Photochemical Flow Reactions: Investigating photochemical methods for oxazole synthesis in flow reactors. Photochemical transposition of isoxazoles into oxazoles has been successfully demonstrated in continuous flow, offering a rapid and mild alternative to thermal methods. mdpi.com This could be a novel route to synthesize precursors for the target molecule.
Enhanced Safety and Scalability: Flow reactors, due to their small internal volume and high surface-area-to-volume ratio, allow for excellent heat and mass transfer. This enables the safe use of highly reactive intermediates and exothermic reactions at temperatures and pressures not easily accessible in batch reactors, potentially leading to higher yields and faster reaction times. nih.govbiointerfaceresearch.com The synthesis of functionalized oxazoles using molecular oxygen in a microstructured reactor is a prime example of how flow chemistry can enhance safety for certain reaction types. nih.gov
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with exothermic reactions and hazardous intermediates. | Improved safety due to small reaction volumes and superior heat control. biointerfaceresearch.com |
| Scalability | Often challenging and requires re-optimization. | More straightforward scale-up by running the system for longer or parallelizing reactors. researchgate.netresearchgate.net |
| Efficiency | Can be limited by heat/mass transfer; requires manual workup. | Higher efficiency, potential for automation, and in-line purification. researchgate.netnih.gov |
| Reaction Time | Can be lengthy, including heating and cooling cycles. | Significantly reduced reaction times, often from hours to minutes. researchgate.netmdpi.com |
Exploration of Novel Polymer and Material Precursors
The unique structure of this compound, with its rigid aromatic core and reactive nitrile group, makes it an intriguing candidate as a monomer or precursor for advanced polymers and materials.
Emerging opportunities include:
High-Performance Polymers: The oxazole ring is a component of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netresearchgate.net Future research could explore the polymerization of bifunctional derivatives of the target compound to create novel PBOs or related heterocyclic polymers with tailored properties.
Polymers from Nitrile Functionalization: The acetonitrile (B52724) group offers a versatile handle for polymerization. It can potentially undergo polymerization under extreme conditions, as has been demonstrated for acetonitrile itself, which can form graphitic polymers under high pressure. osti.govornl.gov More controllably, the nitrile group can be chemically modified into other polymerizable functionalities, such as amines or carboxylic acids, opening pathways to a wide range of polymer structures.
Functional Materials: The inherent fluorescence and electronic properties of some oxazole derivatives suggest that polymers incorporating the this compound unit could have applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or sensors.
Cross-linking Agents: The compound could be modified to act as a cross-linking agent for other polymer systems, imparting enhanced thermal and mechanical properties due to the rigidity of the oxazole core.
| Polymer Class | Potential Monomer | Anticipated Properties |
|---|---|---|
| Polybenzoxazoles (PBOs) | Difunctionalized derivatives of the target compound | High thermal stability, high mechanical strength, chemical resistance. researchgate.netresearchgate.net |
| Polymers via Nitrile Polymerization | The target compound itself | Conjugated backbone, potential semiconducting properties. osti.gov |
| Polyamides/Polyimides | Derivatives from nitrile hydrolysis to a carboxylic acid | Good thermal and mechanical properties. |
| Polyacrylates | Acrylate-functionalized derivative | Tunable properties depending on copolymerization. |
Integration into Supramolecular Assemblies
Supramolecular chemistry, which involves the study of systems held together by non-covalent interactions, offers a pathway to creating complex, functional architectures. The oxazole ring is capable of participating in various weak interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, making it a valuable component for designing self-assembling systems. rsc.orguni-saarland.demdpi.com
Future research could investigate:
Crystal Engineering: A systematic study of the crystallization of this compound and its derivatives to understand and control their solid-state packing. By modifying substituents, it may be possible to direct the formation of specific supramolecular synthons, leading to materials with desired optical or electronic properties.
Liquid Crystals: The rigid, rod-like shape of the core structure is conducive to the formation of liquid crystalline phases. By attaching flexible alkyl chains to the molecule, it may be possible to induce calamitic (rod-like) liquid crystal behavior, which is of interest for display technologies.
Self-Assembled Monolayers (SAMs): Functionalizing the molecule with appropriate anchoring groups (e.g., thiols, silanes) could enable its self-assembly on surfaces like gold or silica. Such SAMs could be used to modify surface properties or to create platforms for sensing applications.
Biomimetic Structures: Oxazole-containing peptides are known to form organized, metal-templated assemblies and complex cyclic structures. mdpi.com By analogy, synthetic analogues incorporating the target molecule could be designed to self-assemble into complex architectures, potentially mimicking biological functions or forming novel nanomaterials.
Machine Learning Approaches for Reaction Prediction and Optimization
The complexity of optimizing synthetic routes and predicting reaction outcomes makes this a fertile ground for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists.
Opportunities for applying ML to the synthesis of this compound include:
Reaction Yield Prediction: Training ML models on datasets of oxazole syntheses to predict the yield of a given reaction under specific conditions (catalyst, solvent, temperature). rdd.edu.iqchemrxiv.orgchemrxiv.org This can save significant time and resources by prioritizing high-yielding reaction conditions for experimental validation.
Condition Optimization: Using optimization algorithms, such as Bayesian optimization, in conjunction with ML models to intelligently explore the vast parameter space of a chemical reaction. This approach can efficiently identify the optimal conditions for synthesizing the target molecule with maximum yield and purity.
Retrosynthesis and Pathway Design: Employing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to the target compound. These tools can be trained on massive reaction databases to suggest disconnections and precursor molecules that a chemist might not consider.
Mechanism Elucidation: Using computational chemistry and ML to study the reaction mechanism of oxazole formation. A deeper understanding of the mechanism can guide the rational design of better catalysts and reaction conditions.
| Application | ML Technique | Potential Impact |
|---|---|---|
| Yield Prediction | Random Forest, Neural Networks | Reduces experimental effort by predicting outcomes of untested reactions. chemrxiv.org |
| Condition Optimization | Bayesian Optimization, Evolutionary Algorithms | Accelerates the discovery of optimal reaction conditions. |
| Retrosynthesis | Transformer-based models, Graph Neural Networks | Identifies novel and more efficient synthetic pathways. |
| Mechanism Analysis | Density Functional Theory (DFT) combined with ML | Provides insights for rational catalyst and process design. |
Q & A
Basic: What are the common synthetic routes for 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetonitrile?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, oxazole rings can be formed via the Hantzsch thiazole synthesis analog, where a nitrile-containing precursor reacts with a substituted benzaldehyde derivative. Key steps include:
- Step 1: Reacting 4-methylphenyl-substituted precursors (e.g., 4-methylbenzaldehyde) with acetonitrile derivatives under controlled conditions.
- Step 2: Cyclization using catalysts like ammonium acetate or iodine to form the oxazole core .
- Step 3: Purification via column chromatography or recrystallization, monitored by TLC or HPLC .
Structural analogs in and (e.g., 5-azanyl-2-(phenylmethyl)-1,3-oxazole-4-carbonitrile) suggest that modifications to the aromatic or nitrile groups can be achieved by varying aldehydes or nitrile precursors .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (as in ) resolves bond lengths, angles, and spatial arrangement. For oxazole derivatives, expect a planar oxazole ring with a dihedral angle of ~10–20° relative to the 4-methylphenyl group .
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) .
Advanced: How can computational methods predict the reactivity or interactions of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This predicts electrophilic/nucleophilic sites and reaction pathways .
- Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method (ICReDD approach in ) identify low-energy pathways for cyclization or functionalization .
- Molecular Docking: For biological studies, docking software (e.g., AutoDock) models interactions with enzymes, highlighting substituent effects on binding affinity .
Advanced: What strategies can resolve contradictions in reported biological activities or synthetic yields?
Methodological Answer:
- Comparative Assays: Replicate studies under standardized conditions (solvent, temperature, assay type) to isolate variables. For example, discrepancies in enzyme inhibition may arise from assay pH or co-solvents .
- Statistical Design of Experiments (DoE): Use factorial designs (as in ) to systematically vary parameters (e.g., catalyst loading, reaction time) and identify critical factors affecting yield .
- Cross-Validation: Pair computational predictions (e.g., DFT reaction barriers) with experimental kinetics to validate mechanisms .
Advanced: How can researchers optimize reaction yields for derivatives with modified oxazole rings?
Methodological Answer:
- Taguchi Methods: Apply orthogonal arrays to screen parameters (temperature, solvent polarity, stoichiometry) efficiently. For example, highlights DoE’s role in minimizing trial-and-error .
- In Situ Monitoring: Use techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency, balancing dielectric constant and boiling point .
Basic: What are the key functional groups and their reactivity in this compound?
Methodological Answer:
- Oxazole Ring: Aromatic, electron-deficient due to the N and O atoms. Participates in electrophilic substitution (e.g., nitration at the 5-position) .
- Acetonitrile Group: Polarized C≡N bond acts as a nucleophile in alkylation or cycloaddition reactions.
- 4-Methylphenyl Group: Enhances lipophilicity and directs electrophilic substitution meta to the methyl group .
Advanced: What challenges arise in synthesizing derivatives with modified oxazole rings, and how can they be addressed?
Methodological Answer:
- Steric Hindrance: Bulky substituents on the oxazole ring may hinder cyclization. Mitigate by using microwave-assisted synthesis to accelerate kinetics .
- Electronic Effects: Electron-withdrawing groups deactivate the oxazole core. Counteract by using stronger Lewis acids (e.g., BF·EtO) to stabilize intermediates .
- Regioselectivity: Computational modeling (e.g., DFT) predicts preferred substitution sites, guiding precursor selection .
Basic: How can researchers determine the purity and stability of this compound under various conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
